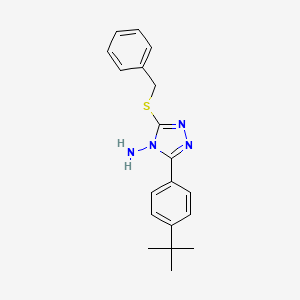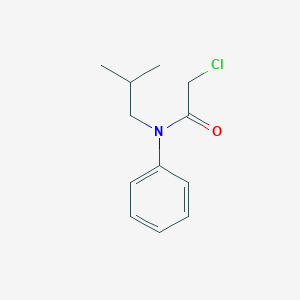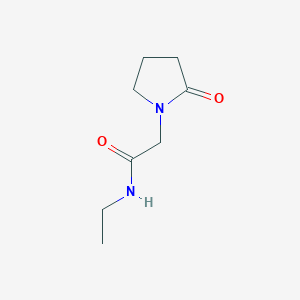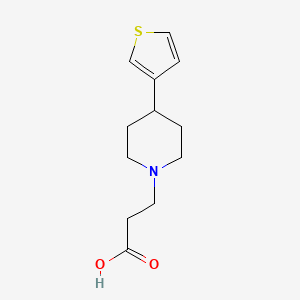
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid, also known as TPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPPA is a piperidine derivative that is structurally similar to other compounds such as ketamine and phencyclidine.
Applications De Recherche Scientifique
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in various physiological processes such as learning and memory. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been shown to selectively inhibit the NMDA receptor, making it a valuable tool for studying its function.
In addition to its use as an NMDA receptor inhibitor, 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has also been studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid can modulate the activity of various neurotransmitter systems, making it a promising candidate for the development of new therapeutics.
Mécanisme D'action
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid exerts its effects by selectively inhibiting the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid binds to a specific site on the receptor, blocking its activity and preventing the influx of calcium ions into the cell. This leads to the inhibition of downstream signaling pathways, resulting in the observed effects of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid.
Biochemical and Physiological Effects
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid can modulate the activity of various neurotransmitter systems such as dopamine, serotonin, and acetylcholine. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid in lab experiments is its selectivity for the NMDA receptor. This makes it a valuable tool for studying the function of this receptor in various physiological processes. However, one of the limitations of using 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid is its potential for off-target effects. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been shown to interact with other receptor systems, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for the study of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid. One area of interest is its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to determine the efficacy and safety of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid in these conditions.
Another potential future direction is the development of more selective and potent NMDA receptor inhibitors. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has shown promising results in preclinical studies, but further optimization is needed to improve its selectivity and potency.
Conclusion
In conclusion, 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid is a valuable tool for studying the NMDA receptor and its role in various physiological processes. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has also shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to determine the full potential of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid and to develop more selective and potent NMDA receptor inhibitors.
Méthodes De Synthèse
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid can be synthesized using a multi-step process that involves the reaction of 3-bromothiophene with piperidine followed by the addition of propanoic acid. The resulting compound is then purified using chromatography techniques to obtain pure 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid.
Propriétés
IUPAC Name |
3-(4-thiophen-3-ylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)3-7-13-5-1-10(2-6-13)11-4-8-16-9-11/h4,8-10H,1-3,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCUDHCPWPJLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

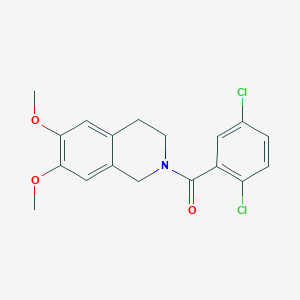
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
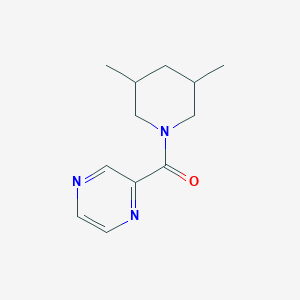


![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
